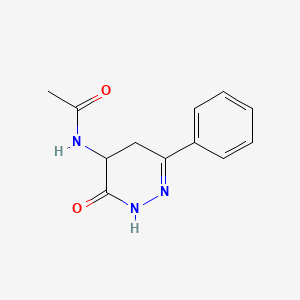
N-(3-oxo-6-phenyl-2,3,4,5-tetrahydropyridazin-4-yl)acetamide
Descripción
N-(3-oxo-6-phenyl-2,3,4,5-tetrahydropyridazin-4-yl)acetamide is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by a six-membered ring containing two adjacent nitrogen atoms and an oxygen atom at the third position
Propiedades
Fórmula molecular |
C12H13N3O2 |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
N-(6-oxo-3-phenyl-4,5-dihydro-1H-pyridazin-5-yl)acetamide |
InChI |
InChI=1S/C12H13N3O2/c1-8(16)13-11-7-10(14-15-12(11)17)9-5-3-2-4-6-9/h2-6,11H,7H2,1H3,(H,13,16)(H,15,17) |
Clave InChI |
VTNIWFFDHOWLHA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1CC(=NNC1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-oxo-6-phenyl-2,3,4,5-tetrahydropyridazin-4-yl)acetamide typically involves the condensation of hydrazine derivatives with diketones or keto acids. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate under reflux conditions, followed by cyclization and acetylation to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-oxo-6-phenyl-2,3,4,5-tetrahydropyridazin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
N-(3-oxo-6-phenyl-2,3,4,5-tetrahydropyridazin-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and analgesic activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(3-oxo-6-phenyl-2,3,4,5-tetrahydropyridazin-4-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways Involved: The compound may modulate the production of prostaglandins and other inflammatory mediators, thereby exerting its anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyridazinone Derivatives: Compounds such as 4-amino-3-phenyl-2H-pyridazin-3-one and 6-aryl-2,3,4,5-tetrahydropyridazin-3-one.
Pyridazine Derivatives: Compounds like pyridazine-3-one and its various substituted forms.
Uniqueness
N-(3-oxo-6-phenyl-2,3,4,5-tetrahydropyridazin-4-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and an acetamide moiety differentiates it from other pyridazinone derivatives, potentially leading to unique pharmacological activities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


